
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various fields of scientific research due to its unique isotopic composition, which can be useful in tracing and studying biochemical pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, including the incorporation of isotopically labeled atoms. The process may start with the synthesis of a precursor molecule that contains the desired isotopic labels. This precursor is then subjected to various chemical reactions to introduce functional groups and achieve the final structure. Common reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation and product yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves large-scale synthesis using specialized equipment and facilities. The process may include the use of isotopically enriched starting materials, such as nitrogen-15, deuterium, and carbon-13 sources. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in reaction mechanisms and pathway studies. Its isotopic labels allow researchers to track the movement and transformation of atoms within a molecule.
Biology
In biological research, the compound is used to study metabolic pathways and enzyme mechanisms. The isotopic labels provide insights into the dynamics of biochemical reactions and the role of specific atoms in biological processes.
Medicine
In medicine, the compound may be used in diagnostic imaging and therapeutic applications. Isotopically labeled compounds can help visualize and target specific tissues or disease sites.
Industry
In industrial applications, the compound is used in the development of new materials and processes. Its unique isotopic composition can enhance the properties and performance of industrial products.
作用機序
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid involves its interaction with molecular targets and pathways. The isotopic labels allow researchers to study the compound’s effects at the molecular level, including its binding to specific enzymes or receptors and its role in biochemical reactions.
類似化合物との比較
Similar Compounds
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid
- (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
- (2S)-2-azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-12C5)pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The combination of nitrogen-15, deuterium, and carbon-13 labels allows for detailed analysis and understanding of molecular interactions and pathways.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
158.117 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1 |
InChIキー |
WHUUTDBJXJRKMK-MXSWSVQNSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O)[15NH2] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


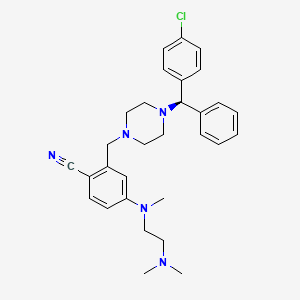
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
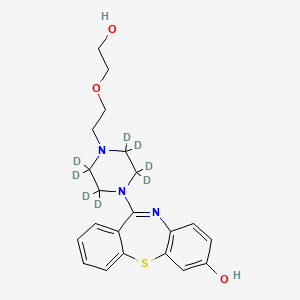
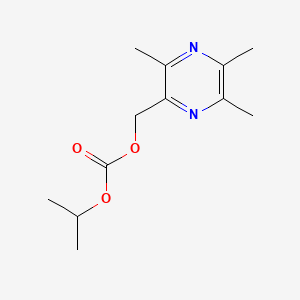

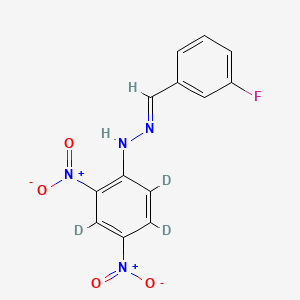


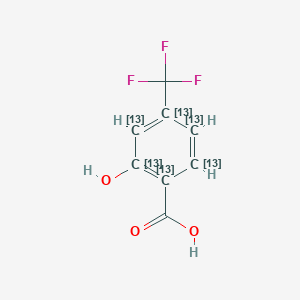



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)

